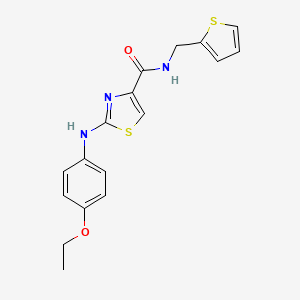

2-((4-ethoxyphenyl)amino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-(4-ethoxyanilino)-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S2/c1-2-22-13-7-5-12(6-8-13)19-17-20-15(11-24-17)16(21)18-10-14-4-3-9-23-14/h3-9,11H,2,10H2,1H3,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUDKZSHSDSSDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-ethoxyphenyl)amino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the ethoxyphenyl group.

Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole and thiophene moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that 2-((4-ethoxyphenyl)amino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide shows activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies utilizing human cancer cell lines, such as MCF7 (breast cancer) and A549 (lung cancer), have shown that it induces cytotoxic effects. The anticancer activity is often assessed using assays like the Sulforhodamine B assay, which measures cell viability post-treatment. Molecular docking studies suggest that the compound may interact with key proteins involved in cancer cell proliferation, potentially leading to apoptosis.

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinity and interaction modes of this compound with target proteins. These studies utilize software such as Schrodinger or MOE to simulate the binding interactions at the molecular level. The results indicate that the compound can effectively bind to active sites of enzymes or receptors implicated in cancer progression or microbial resistance.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives of thiazole exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The research highlighted the importance of structural modifications in enhancing bioactivity .

- Anticancer Potential : In a comparative study, several thiazole derivatives were synthesized and tested against various cancer cell lines. The results showed that compounds structurally similar to this compound exhibited promising antiproliferative effects, with IC50 values indicating effective concentrations for inhibiting cell growth .

- Molecular Modeling : Computational approaches have been employed to predict the ADME (Absorption, Distribution, Metabolism, Excretion) properties of the compound. These models help in understanding its pharmacokinetic profile and potential therapeutic window .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole carboxamides are a diverse class of compounds with variations in substituents significantly impacting their physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed comparison of 2-((4-ethoxyphenyl)amino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide with analogous derivatives:

Structural Analogues with Aromatic Substitutions

- N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (): Substituents: A nitrothiophene carboxamide linked to a trifluoromethyl- and methoxy-substituted phenyl-thiazole. Key Differences: The nitro group enhances electrophilicity, while the trifluoromethyl group increases metabolic stability. Synthesis: Prepared via HATU-mediated coupling (42% yield), similar to methods for other carboxamides .

2-Phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide ():

- Substituents : A phenyl group at position 2 and a trimethoxyphenyl carboxamide at position 3.

- Key Differences : The trimethoxy group confers strong electron-donating effects, contrasting with the ethoxy group in the target compound. This may alter binding affinity in biological targets.

- Physical Properties : Melting point 157–158°C, higher than typical for less polar analogues .

Analogues with Heterocyclic Modifications

- N-(Thiophen-2-ylmethyl) Derivatives (): Example: 5-Amino-1-[2-(4-methylanilino)-2-oxoethyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide (). Key Differences: Replaces the thiazole core with a triazole, introducing additional hydrogen-bonding sites. The thiophen-2-ylmethyl group is retained, suggesting shared synthetic strategies .

Analogues with Tautomeric Behavior

- N-(4-Ethoxyphenyl)-2-(4-oxo-thiazolidine)acetamide (): Tautomerism: Exists as a 1:1 mixture of thiazolidine and thiazole tautomers.

Insecticidal Thiazole Derivatives ():

- Example : 2-[3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide (7d).

- Key Differences : Halogenated pyrazole and trifluoroethyl groups enhance insecticidal activity but add molecular weight (~465.94 g/mol). The target compound’s smaller size (estimated MW ~375 g/mol) may improve pharmacokinetics .

Comparative Data Table

Key Findings and Implications

Synthetic Accessibility : The target compound can likely be synthesized via HATU- or EDCI-mediated coupling, similar to analogues in and , though yields may vary based on steric hindrance from the thiophen-2-ylmethyl group .

Biological Potential: Unlike nitro- or halogenated derivatives (), the target compound’s ethoxy and thiophene groups may favor solubility and lower toxicity, making it suitable for oral administration.

Stability : The absence of tautomerism (cf. ) and electron-withdrawing groups suggests enhanced metabolic stability compared to nitrothiophene analogues .

Biological Activity

2-((4-ethoxyphenyl)amino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide, with CAS number 955913-08-3, is a thiazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 359.5 g/mol. The structure features a thiazole ring substituted with an ethoxyphenyl group and a thiophenemethyl moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₇N₃O₂S₂ |

| Molecular Weight | 359.5 g/mol |

| CAS Number | 955913-08-3 |

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activities. A study demonstrated that similar compounds showed promising antibacterial potency against various strains of bacteria, including Escherichia coli and Staphylococcus aureus, outperforming traditional antibiotics like ampicillin and streptomycin .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in cancer cell lines by interfering with critical signaling pathways involved in tumor growth. For instance, compounds targeting the Oct3/4 transcription factor have been linked to reprogramming somatic cells into pluripotent stem cells, which has implications for cancer therapy .

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : Similar thiazole derivatives have shown to inhibit key enzymes such as DNA gyrase and topoisomerase IV in bacterial cells, leading to cell death .

- Cell Membrane Interaction : The compound may disrupt bacterial cell membranes due to its hydrophobic properties, enhancing its antibacterial efficacy.

Case Studies

- Antiviral Activity : A study on N-Heterocycles indicated that thiazole derivatives can exhibit antiviral properties against various viruses by inhibiting viral replication mechanisms .

- In Vivo Efficacy : In animal models, compounds structurally related to this compound demonstrated significant reductions in tumor size and improved survival rates compared to controls .

Data Table: Biological Activity Summary

Q & A

Q. Characterization Methods :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm structural integrity by matching chemical shifts to expected values (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns (e.g., m/z = 373.1 [M+H]) .

- HPLC : Assesses purity (>95% by reverse-phase chromatography) .

What spectroscopic and chromatographic methods ensure structural fidelity and purity of the compound?

Basic Research Question

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm, thiazole C-S absorption at ~680 cm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms exact mass (e.g., CHNOS requires 372.1147) .

- X-ray Crystallography : Resolves 3D conformation for stereochemical validation in crystalline forms .

- HPLC-DAD/UV : Quantifies purity using diode-array detection (e.g., 98–99% purity with retention time consistency) .

How can structure-activity relationship (SAR) studies optimize bioactivity?

Advanced Research Question

SAR strategies involve systematic substitution of functional groups:

- Ethoxyphenyl modifications : Replacing ethoxy with methoxy or halogens (e.g., Cl, F) to enhance target binding via hydrophobic or electronic effects .

- Thiophene substitution : Introducing methyl or carboxyl groups on the thiophene ring to improve solubility or metabolic stability .

- Thiazole core alterations : Testing 4-carboxamide vs. 4-carbothioamide derivatives to modulate enzyme inhibition (e.g., kinase targets) .

Q. Methodology :

- In vitro assays : Measure IC values against target enzymes (e.g., kinases) or cell viability in cancer lines.

- Computational docking : Predict binding affinities using software like AutoDock to guide synthetic prioritization .

How can conflicting biological activity data across studies be resolved?

Advanced Research Question

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7), incubation times, or compound concentrations .

- Metabolic instability : Rapid in vivo clearance (e.g., hepatic metabolism of thiophene methyl groups) may reduce efficacy despite high in vitro activity .

Q. Resolution Strategies :

- Standardized protocols : Use established cell lines (e.g., NCI-60 panel) and replicate assays in triplicate.

- Metabolite profiling : LC-MS/MS to identify degradation products and adjust synthetic routes (e.g., fluorinated analogs to block metabolism) .

What strategies improve pharmacokinetic properties such as oral bioavailability?

Advanced Research Question

- Prodrug design : Convert carboxamide to ester prodrugs (e.g., pivaloyloxymethyl esters) for enhanced intestinal absorption .

- Formulation optimization : Use nanoemulsions or liposomes to improve solubility of hydrophobic thiazole derivatives .

- Structural modifications : Introduce polar groups (e.g., hydroxyl or morpholine) to balance logP values and reduce rapid clearance .

Q. Validation :

- Pharmacokinetic studies : Measure plasma half-life (t) and AUC (area under the curve) in rodent models .

What challenges arise in scaling up synthesis while maintaining purity?

Advanced Research Question

- Reaction reproducibility : Exothermic amide couplings require controlled temperatures (0–5°C) to avoid side products .

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .

- Quality control : Implement in-process HPLC monitoring to detect impurities early (e.g., unreacted starting materials) .

How are computational methods integrated into mechanistic studies of this compound?

Advanced Research Question

- Molecular dynamics simulations : Model interactions with biological targets (e.g., ATP-binding pockets in kinases) to predict binding modes .

- QSAR modeling : Relate electronic parameters (e.g., Hammett σ values) to bioactivity trends across analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.